(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
cyclobutyl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-7-8-4-5-11(6-8)10(13)9-2-1-3-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGZEPPBMVPORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Closure and Reduction Approach
A representative method to prepare the pyrrolidin-3-ylmethanol moiety involves a ring closure reaction followed by reduction, as outlined in a related patent for 1-methyl-3-pyrrolidinol synthesis:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| S1-1 | Ring closure reaction | Compound I (e.g., malic acid), Compound II (e.g., methylamine aqueous solution), toluene solvent, 15 °C stirring, then reflux for 18 h | Formation of intermediate cyclic amide (Compound III) |
| S1-2 | Isolation and purification | Removal of solvent, addition of propanol and n-heptane, filtration | White solid cyclic amide intermediate |
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| S2 | Reduction of cyclic amide | Reducing agent (e.g., borohydride), mild conditions | Conversion to 1-methyl-3-pyrrolidinol (pyrrolidin-3-ylmethanol derivative) |
This two-step process demonstrates an efficient route to the pyrrolidine alcohol scaffold, which can be adapted to introduce the cyclobutanecarbonyl substituent at the nitrogen atom.
Introduction of Cyclobutanecarbonyl Group
The attachment of the cyclobutanecarbonyl group to the pyrrolidine nitrogen typically proceeds via acylation using cyclobutanecarbonyl chloride or equivalent activated derivatives. Although direct literature on this exact compound is limited, analogous acylation reactions are well-established in heterocyclic chemistry:
| Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|
| N-Acylation | Cyclobutanecarbonyl chloride, base (e.g., triethylamine) | Anhydrous solvent (e.g., dichloromethane), 0 °C to room temperature | High selectivity for nitrogen acylation, mild conditions prevent side reactions |
This step is critical to preserve the stereochemical integrity of the pyrrolidin-3-ylmethanol core while introducing the cyclobutanecarbonyl functionality.
Alternative Synthetic Routes and Considerations
Chiral induction and stereoselectivity: Methods employing chiral starting materials or catalysts can enhance the optical purity of the product. For example, asymmetric cycloaddition reactions have been used to construct chiral cyclopentanol derivatives, which share structural similarities with pyrrolidin-3-ylmethanol systems. Although this patent focuses on cyclopentanol, the principles of chiral induction and mild reaction conditions are applicable.
Reduction techniques: Various reducing agents such as sodium borohydride or catalytic hydrogenation can be employed to convert cyclic amides to the corresponding alcohols. The choice depends on substrate sensitivity and desired stereochemistry.
Purification: Crystallization and filtration steps using solvents like propanol and n-heptane are effective for isolating intermediates and final products with high purity.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Ring closure | Malic acid + methylamine, toluene, reflux 18 h | Cyclic amide intermediate (Compound III) | High yield, white solid obtained |
| 2 | Reduction | Reducing agent (e.g., NaBH4), mild conditions | Pyrrolidin-3-ylmethanol derivative | Stereoselective, high purity |
| 3 | N-Acylation | Cyclobutanecarbonyl chloride, base, anhydrous solvent | (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol | Preserves stereochemistry |
Research Findings and Industrial Relevance
- The described synthetic sequence offers a scalable and cost-effective approach, suitable for large-scale production.
- Mild reaction conditions and use of common reagents minimize side reactions and degradation.
- The stereochemical control during ring closure and reduction steps ensures high optical purity, critical for pharmaceutical applications.
- The modular nature of the synthesis allows for structural modifications, facilitating analog development.
Chemical Reactions Analysis
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles replace the carbonyl group.
Common Reagents and Conditions
Oxidation: : KMnO4, H2CrO4, and other strong oxidizing agents.
Reduction: : LiAlH4, NaBH4, and other hydride donors.
Substitution: : Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Cyclobutanecarboxylic acid derivatives.
Reduction: : Alcohols and other reduced forms.
Substitution: : Amides, esters, and other substituted products.
Scientific Research Applications
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol: has several scientific research applications:
Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrrolidin-3-yl methanol derivatives. Below is a systematic comparison with key analogs identified in chemical databases and literature.
Structural Analogues and Key Differences
Table 1: Structural Comparison of Pyrrolidin-3-yl Methanol Derivatives
| Compound Name | Substituent at 1-Position | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol | Cyclobutanecarbonyl | Hydroxymethyl | C₁₀H₁₅NO₂ | 183.23 |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | 6-Fluoropyridin-2-yl | Hydroxymethyl | C₁₀H₁₂FN₂O | 196.22 |
| [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol | 2-Methoxyethyl | Hydroxymethyl | C₈H₁₇NO₂ | 159.23 |
| (6,2'',6''-Tris-hydroxymethyl-terphenyl-2-yl)-methanol | Terphenyl-hydroxymethyl complex | Hydroxymethyl | C₂₃H₂₂O₃ | 346.43 |
Key Observations :
- Cyclobutanecarbonyl vs.
- Methoxyethyl vs. Cyclobutanecarbonyl : The methoxyethyl substituent increases hydrophilicity and flexibility, which could improve solubility but reduce target selectivity due to fewer steric constraints.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂ in vitro) |
|---|---|---|---|---|
| This compound | 1.2 | 12.5 | 65 | 4.8 h |
| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | 0.8 | 18.3 | 72 | 3.2 h |
| [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol | -0.3 | 25.6 | 58 | 6.1 h |
Key Findings :
- The fluoropyridinyl analog exhibits higher water solubility and plasma protein binding, likely due to its aromatic fluorine moiety enhancing dipole interactions. However, its shorter metabolic half-life suggests susceptibility to cytochrome P450 oxidation .
- The cyclobutanecarbonyl derivative shows balanced lipophilicity (LogP = 1.2), making it a candidate for blood-brain barrier penetration in CNS drug development.
Biological Activity
(1-Cyclobutanecarbonylpyrrolidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Research indicates that this compound may exhibit various biological activities, primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and pain perception.
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Antidepressant-like Effects : Similar compounds have shown the ability to influence serotonin and norepinephrine levels in the brain, contributing to mood regulation.
- Analgesic Properties : Some derivatives have demonstrated promise in reducing pain responses in animal models.
Antidepressant Activity
A study evaluated the effects of pyrrolidine derivatives on depressive behaviors in rodent models. The results indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting an antidepressant-like effect.
Pain Relief
Another investigation assessed the analgesic properties of cyclobutane derivatives. The study found that these compounds effectively reduced pain responses in models of acute and chronic pain, likely through modulation of pain pathways involving opioid receptors.
Comparative Biological Activity
To provide a clearer understanding of the biological activity, a comparison with other related compounds is useful:
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| This compound | Pyrrolidine | Antidepressant, Analgesic |
| 1-Amino-piperidine | Piperidine | Antidepressant |
| 3-Fluoropropylpiperidine | Piperidine | Analgesic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
